Basicity Modulation (pKa) of 9,9‑Difluoro‑3‑azabicyclo[3.3.1]nonane vs. Non‑Fluorinated Parent and Piperidine
The 9,9-difluoro substitution depresses the amine pKa(H) by approximately 3.1 units relative to the non-fluorinated 3-azabicyclo[3.3.1]nonane parent (compound 23 vs. 4d, ΔpKa = 3.14) [1]. The pKa(H) value for the 9,9-difluoro-3-azabicyclo[3.3.1]nonane core (compound 4d) lies in the range 7.0–8.1, whereas the parent 3-azabicyclo[3.3.1]nonane (23) has a pKa(H) ≈ 10.2–10.9 [2]. For comparison, piperidine has a pKa(H) of 11.2, and 4,4-difluoropiperidine has a pKa(H) ≈ 8.0 [3]. The magnitude of the basicity shift for the bicyclic system (ΔpKa = 3.14) is in excellent agreement with the ΔpKa of 3.15 observed for the monocyclic 4,4-difluoropiperidine vs. piperidine pair [1].
| Evidence Dimension | Basicity (pKa(H) of the conjugate acid) |
|---|---|
| Target Compound Data | pKa(H) ≈ 7.0–8.1 (compound 4d, 9,9-difluoro-3-azabicyclo[3.3.1]nonane core) |
| Comparator Or Baseline | Non-fluorinated 3-azabicyclo[3.3.1]nonane (23): pKa(H) ≈ 10.2–10.9; piperidine: pKa(H) = 11.2; 4,4-difluoropiperidine: pKa(H) ≈ 8.0 |
| Quantified Difference | ΔpKa = 3.14 (vs. non-fluorinated parent 23); ΔpKa = 3.1–4.1 (vs. piperidine); ΔpKa ≈ 0–0.1 (vs. 4,4-difluoropiperidine, noting conformational divergence) |
| Conditions | Standard acid-base potentiometric titration in aqueous medium at 25 °C [1][2] |
Why This Matters
A ΔpKa of >3 units corresponds to a >1000‑fold difference in the protonated fraction at physiological pH (7.4), which directly impacts the compound's membrane permeability, lysosomal trapping potential, and target‑engagement kinetics—parameters that govern in vivo efficacy and cannot be replicated by non‑fluorinated analogs.
- [1] Kihakh, S.; Melnykov, K.P.; Bilenko, V.; Trofymchuk, S.; Liashuk, O.S.; Grygorenko, O.O. gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Eur. J. Org. Chem. 2024, 27, e202300937. (Basicity section, Figure 3). View Source
- [2] Liashuk, O.S.; Melnykov, K.P.; Grygorenko, O.O. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chem. Eur. J. 2023, 29, e202301668. View Source
- [3] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. (Reference pKa values for piperidine and 4,4-difluoropiperidine). View Source
